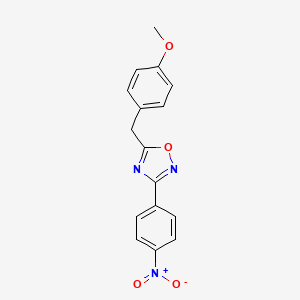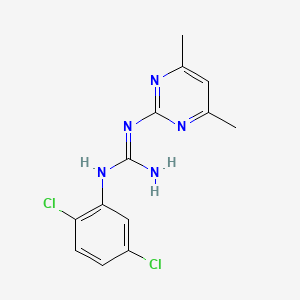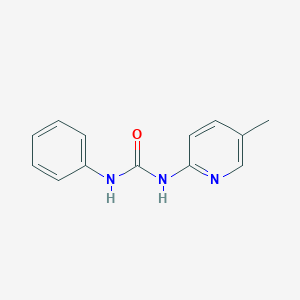
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine enhances the release of dopamine and norepinephrine, which leads to increased activity in reward pathways and attention.
Biochemical and Physiological Effects:
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been shown to have significant biochemical and physiological effects in various animal models. It has been found to increase locomotor activity and exploratory behavior in rats, which suggests a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to reduce anxiety-like behavior in mice, which suggests a potential role in the treatment of anxiety disorders.
实验室实验的优点和局限性
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It exhibits high affinity for specific neurotransmitter receptors, which allows for precise manipulation of these pathways. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has a relatively long half-life, which allows for prolonged exposure in animal models. However, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also has several limitations. It exhibits significant toxicity at high doses, which limits its use in certain experiments. Additionally, its effects on neurotransmitter pathways can be complex and difficult to interpret.
未来方向
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. One potential area of study is its potential use in the treatment of ADHD and other attention disorders. Additionally, further research is needed to understand the complex interactions between 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and neurotransmitter receptors in the brain. Finally, there is potential for the development of novel compounds based on the structure of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine that exhibit improved efficacy and safety profiles.
In conclusion, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and related compounds has the potential to lead to significant advancements in the field of neuroscience.
合成方法
The synthesis of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 4-methylcyclohexanone with 2-pyridinemethanamine in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with piperazine to yield 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. The overall yield of this reaction is approximately 60%.
科学研究应用
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward pathways and attention.
属性
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZRITYGWXAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)
![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)



![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)